molecular formula C23H28N2O6S B4172453 Ethyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate

Ethyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate

Cat. No.: B4172453
M. Wt: 460.5 g/mol
InChI Key: OSQIBFCWJMGEPI-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonamide group, and an ester functional group. Its chemical properties make it a valuable subject of study in fields such as organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Coupling with phenoxyacetic acid: The sulfonamide intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetyl derivative.

    Formation of the final product: The phenoxyacetyl derivative is then reacted with ethyl 4-piperidinecarboxylate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine, alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]piperidine-1-carboxylate: A closely related compound with similar structural features and chemical properties.

    MEthyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate: A methyl ester analog with slightly different reactivity and solubility properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-3-30-23(27)18-12-14-25(15-13-18)22(26)16-31-19-8-10-20(11-9-19)32(28,29)24-21-7-5-4-6-17(21)2/h4-11,18,24H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQIBFCWJMGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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